
2-Decyl-4,5-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Decyl-4,5-dimethyl-1,3-dioxolane is a cyclic acetal compound with a unique structure that includes a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-4,5-dimethyl-1,3-dioxolane typically involves the reaction of decyl aldehyde with 2,3-butanediol in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified. This method increases efficiency and yield compared to batch processes.
化学反应分析
Types of Reactions
2-Decyl-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the dioxolane ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学研究应用
2-Decyl-4,5-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of polymers and as an additive in lubricants and fuels to enhance performance.
作用机制
The mechanism of action of 2-Decyl-4,5-dimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound’s stability and ability to undergo various chemical reactions make it a versatile tool in modifying biological pathways and industrial processes.
相似化合物的比较
Similar Compounds
4,5-Dimethyl-1,3-dioxolane: A simpler analog without the decyl group.
2,2-Dimethyl-1,3-dioxolane: Another analog with different substituents on the dioxolane ring.
4,5-Dimethyl-1,3-dioxol-2-one: A related compound with a carbonyl group in the ring.
Uniqueness
2-Decyl-4,5-dimethyl-1,3-dioxolane is unique due to its decyl group, which imparts hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where solubility and stability in non-polar environments are crucial.
属性
CAS 编号 |
6316-26-3 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
242.40 g/mol |
IUPAC 名称 |
2-decyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-15-16-13(2)14(3)17-15/h13-15H,4-12H2,1-3H3 |
InChI 键 |
MEHQMFPAEQUOLK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1OC(C(O1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


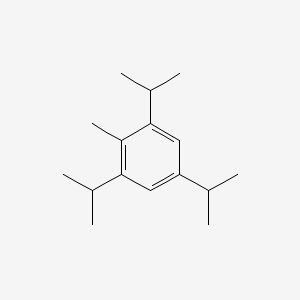
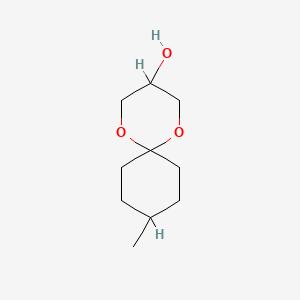


![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
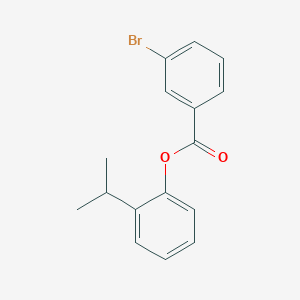
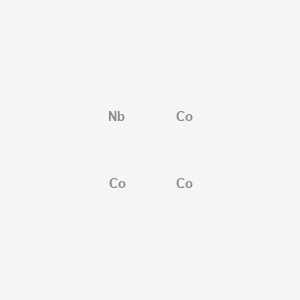
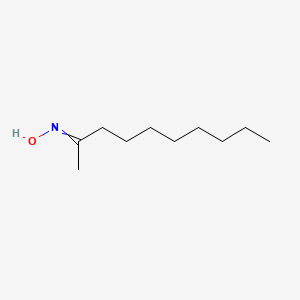
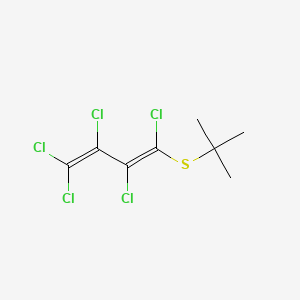

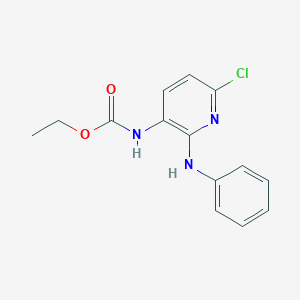

![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
